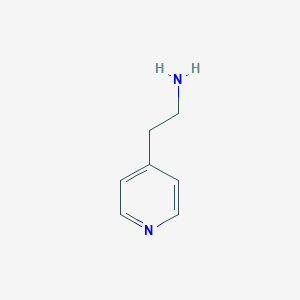
4-(2-Aminoethyl)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(2-Aminoethyl)pyridine often involves multi-step chemical reactions, including the Chichibabin pyridine synthesis, condensation reactions, and various catalytic and reductive processes. For example, new pyridine-bridged poly(ether-imide)s based on a novel pyridine-containing aromatic diamine monomer were synthesized using a modified Chichibabin synthesis followed by catalytic reduction, showcasing the complexity and versatility of synthetic strategies employed in this domain (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of derivatives of 4-(2-Aminoethyl)pyridine and related compounds has been elucidated using various spectroscopic techniques, including FTIR, NMR, and X-ray crystallography. For instance, the structural investigation of novel synthesized compounds from pyridine-4-carboxaldehyde reveals the precision in determining molecular configurations, contributing to our understanding of their structural intricacies (Elangovan et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 4-(2-Aminoethyl)pyridine derivatives are characterized by their versatility and complexity, including regioselective syntheses, multi-component reactions, and decarboxylation mechanisms. These reactions enable the construction of highly functionalized molecular architectures, such as the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines under ultrasound irradiation (Nikpassand et al., 2010).
Physical Properties Analysis
The physical properties of materials derived from 4-(2-Aminoethyl)pyridine, such as solubility, thermal stability, and optical transparency, have been thoroughly investigated. For instance, polyimides derived from pyridine-containing monomers demonstrate excellent solubility in common organic solvents, high thermal stability with glass transition temperatures exceeding 316°C, and remarkable hydrophobicity, highlighting the influence of molecular design on material properties (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of compounds related to 4-(2-Aminoethyl)pyridine, such as reactivity, catalytic behavior, and interaction with various reagents, underline their utility in diverse chemical syntheses and applications. The ability to undergo various chemical transformations, including acylation, amidation, and coupling reactions, underscores the functional versatility of these compounds. For example, multi-component reactions facilitate the synthesis of novel pyridine derivatives, serving as corrosion inhibitors and showcasing the chemical adaptability of these molecules (Mahmoud & El-Sewedy, 2018).
Aplicaciones Científicas De Investigación
Ligand Synthesis : 4-functionalized pyridine-based ligands, including those with aminomethyl groups, have been synthesized for use as terdendate ligands for metal ions. These ligands can be bifunctional or amphiphilic and are useful in various chemical reactions (Vermonden et al., 2003).
Antimicrobial Applications : Derivatives of pyridine, including those structurally similar to 4-(2-Aminoethyl)pyridine, have shown potential as antimicrobial drugs, particularly against various strains of bacteria including Escherichia coli (Koszelewski et al., 2021).
Material Science : Novel poly(pyridine-imide) polymers with pyridine groups have been developed. These materials exhibit good solubility, thermal stability, and unique optical properties, making them useful for various applications in material science (Liaw et al., 2007).
Corrosion Inhibition : Pyridine derivatives, including those similar to 4-(2-Aminoethyl)pyridine, have been studied as corrosion inhibitors for steel in acidic environments. These compounds exhibit significant inhibition efficiency and are important in industrial applications (Ansari et al., 2015).
Medical Applications : 4-Aminopyridine derivatives have been studied for their effects on demyelinated axons and synapses, showing potential benefits in treating symptoms in multiple sclerosis patients (Smith et al., 2000).
DNA Interaction and Spectroscopic Studies : Pyridine derivatives have been analyzed for their interactions with DNA, as well as their spectroscopic properties, making them useful in biochemical and pharmaceutical research (Tamer et al., 2018).
Chemosensor Development : Novel poly(pyridine-imide) acid chemosensors have been developed with the ability to act as fluorescent switchers for acids, demonstrating applications in chemical sensing and analysis (Wang et al., 2008).
Quantum Chemical Investigations : 4-Aminopyridine, a derivative of pyridine, has been studied for its molecular structure and interactions, providing insights into its biochemical and pharmacological activities (Siddiqui & Javed, 2021).
Mecanismo De Acción
Safety and Hazards
4-(2-Aminoethyl)pyridine is known to cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLHTECVNDEOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065389 | |
| Record name | 4-Pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)pyridine | |
CAS RN |
13258-63-4 | |
| Record name | 4-Pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13258-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridineethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridineethanamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridineethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Aminoethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDINEETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9DW3V2TJD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some common applications of 4-(2-Aminoethyl)pyridine in materials chemistry?
A1: 4-(2-Aminoethyl)pyridine's ability to coordinate with metal ions and self-assemble makes it valuable in materials science. For instance, it forms organogels with aromatic solvents in the presence of silver(I) ions. [] This complexation is also seen in the formation of one-dimensional coordination polymers with cyanide ligands and various transition metals like copper, zinc, nickel, and palladium. [] Additionally, it serves as a building block for synthesizing water-soluble single-walled carbon nanotube-polyacetylene nanocomposites, demonstrating its potential in advanced material applications. []
Q2: How does the structure of 4-(2-Aminoethyl)pyridine contribute to its optical properties in metal complexes?
A2: The flexible aliphatic chain and the nitrogen atoms in the pyridine and amine groups of 4-(2-Aminoethyl)pyridine enable it to coordinate with silver ions and influence the alignment of nitrate ions in complexes. This structural feature is crucial for tuning the optical anisotropy and birefringence of the resulting materials. []
Q3: Can you explain the role of 4-(2-Aminoethyl)pyridine in the synthesis of betalaine model substances?
A3: Betalaines are naturally occurring plant pigments. 4-(2-Aminoethyl)pyridine serves as a starting material in the multi-step synthesis of betenamine perchlorate, a model compound mimicking the structure and properties of natural betalaines. This synthesis involves a crucial step where the pyridine ring of 4-(2-Aminoethyl)pyridine undergoes ring-opening and subsequent reactions to form the characteristic 1,7-diazaheptamethinium chromophore found in betalaines. []
Q4: How does 4-(2-Aminoethyl)pyridine facilitate the formation of two-dimensional perovskites with different structures?
A4: The different pKa values of the monoprotonated and biprotonated forms of 4-(2-Aminoethyl)pyridine allow for the formation of both 2D Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) perovskites with the same organic amine. The RP structure, (4AEPy)2PbI4, features hydrogen bonding between adjacent organic molecules, while the DJ structure, (4AEPy)PbI4, has ethylamine groups inserted into the inorganic framework. These structural variations lead to distinct optoelectronic properties in each perovskite type. []
Q5: What spectroscopic techniques are commonly employed to characterize 4-(2-Aminoethyl)pyridine and its derivatives?
A5: Various spectroscopic methods are used to study 4-(2-Aminoethyl)pyridine and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and confirm bond formation, such as the amide bond in SWNT-polyacetylene nanocomposites. [] Ultraviolet-visible (UV-Vis) spectroscopy is used to analyze the optical properties of these compounds, providing information about their electronic transitions and band gaps. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structures of these molecules in detail.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



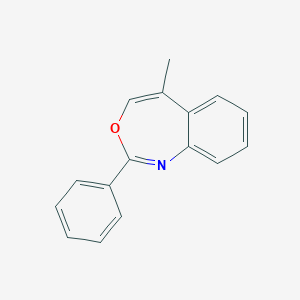

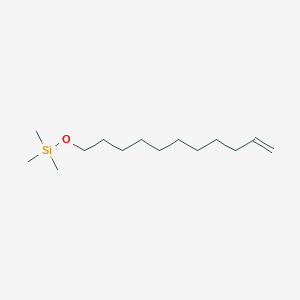




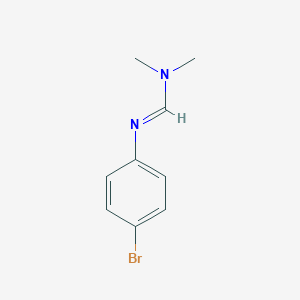
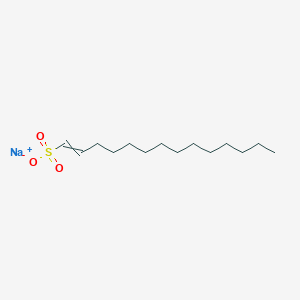
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)

